1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[(benzyloxycarbonylamino)methyl]cyclopropane-1-carboxylic acid . This nomenclature reflects its core cyclopropane ring structure, substituted at the 1-position with both a carboxylic acid group (-COOH) and a methyl group bearing a carbobenzyloxy (Cbz)-protected amino moiety. The molecular formula is C₁₃H₁₅NO₄ , derived from:
- Cyclopropane core (C₃H₄) : A three-membered carbon ring.
- Carboxylic acid group (-COOH) : Adds one carbon, two oxygens, and two hydrogens.
- Cbz-protected amino-methyl substituent (-CH₂-NH-Cbz) : The Cbz group (benzyloxycarbonyl, C₇H₇O₂) contributes seven carbons, two oxygens, and five hydrogens, while the methyl-amino linkage adds one carbon and two hydrogens.
The structural complexity arises from the juxtaposition of the strained cyclopropane ring and the steric bulk of the Cbz group, which influences both reactivity and conformational stability.
Cyclopropane Ring Geometry and Strain Analysis
The cyclopropane ring in this compound exhibits 60° bond angles , far from the ideal tetrahedral angle of 109.5°, resulting in significant angle strain (~28 kcal/mol). This strain arises from two factors:
- Angle strain : Forced compression of C-C-C bond angles to 60°, deviating from sp³ hybridization preferences.
- Torsional strain : Eclipsing hydrogen atoms on adjacent carbons due to the planar geometry.
| Strain Component | Contribution (kcal/mol) | Source |
|---|---|---|
| Angle strain | ~27.6 | |
| Torsional strain | ~5.0 |
The combined strain weakens C-C bonds (bond dissociation energy ~65 kcal/mol vs. 88 kcal/mol in propane), enhancing reactivity. In this compound, the electron-withdrawing carboxylic acid and Cbz groups may further polarize the ring, altering strain distribution.
Functional Group Configuration: Carbobenzoxy Protection and Carboxylic Acid
The carbobenzyloxy (Cbz) group serves as a protective moiety for the primary amine, preventing undesired reactions during synthesis. Introduced via benzyl chloroformate (Cbz-Cl), it forms a stable carbamate linkage (-NH-Cbz) that is resistant to nucleophilic attack but cleavable under hydrogenolysis or acidic conditions.
The carboxylic acid group (-COOH) confers acidity (pKa ~2–3) and participates in hydrogen bonding, influencing solubility in polar solvents. Its proximity to the cyclopropane ring may induce electronic effects, such as resonance stabilization or dipole interactions, which modulate the compound’s overall stability.
Conformational Isomerism and Torsional Effects
Cyclopropane’s rigid planar geometry limits conformational isomerism , but substituents introduce subtle torsional effects:
- The Cbz-protected amino-methyl group creates steric hindrance with the carboxylic acid, favoring a staggered orientation to minimize eclipsing interactions.
- Torsional strain between the Cbz group and cyclopropane ring is partially mitigated by the methyl spacer, which allows rotational flexibility around the C-N bond.
Despite these adjustments, the compound’s conformational landscape remains constrained compared to non-cyclic analogs, impacting its interactions in synthetic or biological contexts.
Comparative Analysis with Related Cyclopropane Amino Acid Derivatives
1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid shares structural motifs with other cyclopropane-containing amino acids but differs in functionalization:
The methyl spacer in the title compound reduces steric clash between the Cbz group and cyclopropane ring, potentially enhancing stability in synthetic applications. Additionally, the carboxylic acid’s presence enables salt formation or conjugation, broadening utility in medicinal chemistry.
Properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(16)13(6-7-13)9-14-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLSXXIJPPXXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid generally follows these stages:
- Formation of the cyclopropanecarboxylic acid or its ester derivative.
- Introduction of the amino group on the cyclopropane ring.
- Protection of the amino group with the carbobenzyloxy (Cbz) group.
The amino group introduction on the cyclopropane ring can be performed by:
Reductive Amination: Reaction of cyclopropanecarboxaldehyde or related intermediates with amines under reductive amination conditions, typically using sodium cyanoborohydride as a reducing agent in methanol with acid catalysis, to yield amino derivatives.
Cyclization from Nitroacetate and Dihaloethane: A method involving alkylation and cyclization of nitroacetate esters with 1,2-dihaloethane (e.g., glycol dibromide), followed by nitro reduction and hydrolysis, yields 1-aminocyclopropane-1-carboxylic acid. Catalysts such as sodium carbonate or salts of wormwood are used in methylene dichloride solvent at reflux (80-120 °C). Reduction is performed with tin dichloride in alcohol solvents at 15-20 °C, and hydrolysis with sodium or potassium hydroxide at 70-90 °C.
From α-Acylamino-Acrylic Acid Esters: Reaction with diazomethane forms pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropanecarboxylic acid esters. Subsequent saponification gives the amino acid. However, diazomethane is toxic and explosive, limiting practical use.
Isocyanoester Route: 1-isocyano-cyclopropanecarboxylic acid esters are prepared from isocyanoacetic acid esters and 1,2-dibromoethane with strong bases like sodium hydride, then hydrolyzed to amino acids. The carcinogenic nature of 1,2-dibromoethane restricts this method.
Protection of the Amino Group with Carbobenzyloxy (Cbz)
The Cbz protecting group is introduced to the amino group to afford this compound:
Direct Benzylation: Amines are reacted with benzyl bromide in the presence of bases such as potassium carbonate in solvents like methanol or acetonitrile under reflux for 3-6 hours. The product is isolated by aqueous quenching and organic extraction.
Reductive Amination with Benzaldehyde: The amine is reacted with benzaldehyde in methanol under acidic conditions followed by reduction with sodium cyanoborohydride. This forms the Cbz-protected amine.
Deprotection Conditions: Acid hydrolysis with 4M HCl or treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Cbz group when necessary.
Representative Reaction Conditions and Yields
Research Findings and Considerations
The oxidation method for cyclopropanecarboxaldehyde to acid is advantageous for scale-up due to the absence of catalysts and solvents, reducing cost and simplifying purification.
The nitroacetate-dihaloethane cyclization route provides a straightforward synthesis of 1-aminocyclopropane-1-carboxylic acid, which can be further Cbz-protected. The use of tin dichloride as a mild reducing agent enables selective nitro group reduction without over-reduction.
The use of diazomethane or 1,2-dibromoethane in other methods poses safety and toxicity challenges, limiting their industrial applicability.
The Cbz protection is a well-established method for amine protection, compatible with various reaction conditions and easily removed under acidic conditions.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Cancer Treatment
One of the prominent applications of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid is in the development of anti-cancer drugs. A patent describes its use in pharmaceutical compositions aimed at treating various cancers, including leukemia, ovarian cancer, and breast cancer. The compound functions by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular energy metabolism and signaling pathways associated with cancer progression .
Case Study: NAMPT Inhibition
Research has indicated that compounds similar to this compound can effectively inhibit NAMPT, leading to reduced cancer cell proliferation. Studies have shown that this inhibition can be leveraged to develop targeted therapies for solid tumors and hematological malignancies .
Peptidomimetics Development
Another significant application is in the synthesis of peptidomimetic compounds. These compounds are designed to mimic the structure and function of peptides but offer improved stability and bioavailability. The cyclopropane moiety contributes to the conformational rigidity necessary for effective binding to biological targets, enhancing the therapeutic efficacy of the resulting drugs .
Agricultural Applications
Enhancing Plant Resistance
In agricultural science, this compound has been studied for its role in enhancing plant resistance to environmental stressors. Research indicates that compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA), which is structurally related, can induce defense mechanisms in plants against pathogens and abiotic stress .
Case Study: ACCA in Maize
A study focused on maize demonstrated that spraying plants with ACCA significantly improved their resistance to pathogenic attacks. The application of this compound promoted a virulence system that enhanced the plant's defense mechanisms, showcasing a sustainable approach to agriculture by minimizing crop losses without harmful chemicals .
Summary of Key Findings
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Cancer treatment | Inhibits NAMPT, reducing cancer cell proliferation |
| Peptidomimetics | Drug development | Improves stability and bioavailability |
| Agricultural Science | Plant stress resistance | Enhances defense mechanisms against pathogens |
Mechanism of Action
The mechanism of action of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: ACC (CAS 22059-21-8) lacks the Cbz-protected aminomethyl group, featuring only an amino and carboxylic acid group directly attached to the cyclopropane ring.
- Role : ACC is a precursor to ethylene in plants, critical for regulating growth and stress responses .
- Metabolism: Unlike 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, ACC is metabolized by ACC oxidase to ethylene, highlighting its biological specificity .
1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic Acid
1-(Thien-2-yl)cyclopropanecarboxylic Acid
- Structure : Substituted with a thiophene ring, enhancing aromatic interactions in halogen bonding studies .
- Utility : Highlights cyclopropane’s versatility in modulating intermolecular interactions for material science applications.
Physicochemical Properties
Notes:
- Halogenated derivatives (e.g., bromophenyl, fluorophenyl) exhibit higher densities and boiling points due to increased molecular weight and aromatic interactions .
Biological Activity
1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for unique interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1265896-32-9
- Molecular Formula : CHNO
The compound features a cyclopropane ring attached to a carboxylic acid and a benzyloxycarbonyl (Cbz) protected amino group. The structural characteristics contribute to its lipophilicity and potential for cellular penetration.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body:
- Enzyme Interaction : The compound is believed to modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and inflammatory responses.
- Cellular Uptake : Its lipophilic nature facilitates easy diffusion across cell membranes, allowing it to exert effects intracellularly.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory conditions .
- Anticancer Potential : The compound has been explored as a potential anticancer agent, particularly in modulating pathways associated with cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Modulation :
- Inflammation Model :
- Cancer Cell Line Studies :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 1-Amino-cyclopropane-1-carboxylic acid | Enhances plant stress resistance | Plant growth regulator |
| Cbz-protected amino acids | General enzyme modulation | Various therapeutic applications |
| Cyclopropyl amide derivatives | NAMPT modulation | Anticancer properties |
Q & A
Q. Intermediate
- ACC Oxidase Inhibition : Use purified ACC oxidase (ACO) from plant tissues (e.g., tomato) and monitor ethylene production via gas chromatography. IC₅₀ values are determined by varying substrate (ACC) concentrations .
- Cell-Based Assays : Treat human cell lines (e.g., HEK293) and quantify downstream signaling markers (e.g., ERK phosphorylation) to assess bioactivity .
How do computational methods predict interactions with biological targets?
Q. Intermediate
- Molecular Docking : Use AutoDock Vina to model binding poses with ACO or other enzymes. Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropane ring strain) with inhibitory activity using partial least squares regression .
What strategies mitigate instability issues during storage?
Q. Intermediate
- Storage Conditions : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation.
- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to reduce aggregation .
How can contradictory data in reaction kinetics studies be resolved?
Advanced
Contradictions often arise from:
- Solvent Polarity Effects : Re-evaluate kinetic data using a unified solvent system (e.g., DMSO/water mixtures).
- Temperature Gradients : Use microfluidic reactors for precise thermal control.
- Enzymatic Assays : Validate with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .
What role does the cyclopropane ring play in pharmacological activity?
Advanced
The cyclopropane ring introduces high ring strain , enhancing binding affinity via transition-state mimicry in enzyme active sites. For example, it mimics the planar transition state of ACC oxidase substrates, leading to competitive inhibition . Additionally, the rigid structure reduces entropic penalties during target engagement .
How to design derivatives to improve metabolic stability without compromising activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
